molecular formula C19H23N3O3 B2568000 Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate CAS No. 1251687-90-7

Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate

Cat. No.: B2568000
CAS No.: 1251687-90-7
M. Wt: 341.411
InChI Key: HOZGIHREYUAHLU-UHFFFAOYSA-N
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Description

Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a synthetic compound featuring a benzoate ester core linked to a piperidine ring substituted with a 5-cyclopropyl-1,3,4-oxadiazole moiety. This structure combines a rigid aromatic system (benzoate) with a nitrogen-containing heterocycle (piperidine) and a 1,3,4-oxadiazole ring, which is known for its electron-withdrawing properties and role in enhancing metabolic stability in drug candidates .

Properties

IUPAC Name

methyl 4-[[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-19(23)16-4-2-13(3-5-16)12-22-10-8-15(9-11-22)18-21-20-17(25-18)14-6-7-14/h2-5,14-15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZGIHREYUAHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the piperidine intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling of the oxadiazole and piperidine intermediates: This step involves the formation of a carbon-nitrogen bond, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate would depend on its specific application. In a medicinal context, it might interact with specific receptors or enzymes in the body, modulating their activity. The cyclopropyl-1,3,4-oxadiazole moiety could play a key role in binding to the target site, while the piperidine ring might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s structural analogs differ in three key regions:

Heterocyclic Core : The 1,3,4-oxadiazole ring vs. pyridazine, isoxazole, or other heterocycles.

Substituents on the Oxadiazole : Cyclopropyl vs. methyl, phenyl, or halogen groups.

Linker and Ester Groups: Piperidine-methyl-benzoate vs. phenethylamino, thioether, or sulfonamide linkers.

Table 1: Comparative Structural Analysis
Compound Name/ID Heterocycle Core Oxadiazole Substituent Linker/Ester Group Key Reference
Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate 1,3,4-oxadiazole Cyclopropyl Piperidin-1-ylmethyl + methyl benzoate Synthesized analogs
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine N/A Phenethylamino + ethyl benzoate Molecules (2011)
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole Methyl Phenethylamino + ethyl benzoate Molecules (2011)
4b (Piperidin-4-yl-1,3,4-oxadiazole derivative) 1,3,4-oxadiazole Methyl Biphenyl-methyl + phenoxyacetate Supplementary Materials
5-Substituted-1,3,4-oxadiazol-2-yl derivatives 1,3,4-oxadiazole Variable (e.g., -SCH3) Sulfonamide/sulfide linkers Antibacterial study

Pharmacological and Physicochemical Comparisons

  • Metabolic Stability : The cyclopropyl group in the target compound may confer greater resistance to oxidative metabolism compared to methyl or ethyl substituents, as seen in I-6273 and 4b .
  • Bioactivity : Analogs with sulfonamide/sulfide linkers (e.g., 6a-o in ) demonstrated antibacterial activity against E. coli and S. aureus, suggesting that the target compound’s benzoate ester could be optimized for similar applications.
Table 2: Key Pharmacological Data (Inferred from Analogs)
Property Target Compound I-6273 (Methylisoxazole) 4b (Methyl-oxadiazole) Sulfonamide Analogs
Metabolic Stability (t1/2) High (cyclopropyl group) Moderate (methyl) Moderate (methyl) Low (sulfide/sulfonamide)
Antibacterial Activity Not reported Not tested Not tested MIC: 8–32 µg/mL
logP (Predicted) ~3.5 ~2.8 ~4.1 ~1.5–2.0

Biological Activity

Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a compound that integrates the oxadiazole and piperidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

Key Properties:

PropertyValue
Molecular Weight336.42 g/mol
LogP2.24
SolubilitySoluble in DMSO

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, anti-inflammatory compound, and as a modulator of neurotransmitter systems.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Case Study:
In a study evaluating the antibacterial efficacy of synthesized oxadiazole derivatives, it was found that certain compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some exhibiting IC50 values as low as 2.14 µM . This suggests that this compound may possess comparable or enhanced antibacterial properties due to its structural characteristics.

The mechanism through which this compound exerts its effects appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation .
  • Binding Interactions: Molecular docking studies suggest significant binding affinity to target proteins involved in inflammation and microbial resistance .

Toxicity and Safety Profile

While the therapeutic potential is promising, it is essential to evaluate the toxicity profile of this compound. Preliminary studies indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations .

Q & A

Q. Q1. What are the standard synthetic routes for preparing Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate?

Answer: The synthesis typically involves multi-step pathways:

Formation of 1,3,4-oxadiazole core : Cyclize substituted carboxylic acids (e.g., 5-cyclopropyl derivatives) via hydrazine treatment under reflux to form 1,3,4-oxadiazole intermediates .

Piperidine functionalization : React 4-substituted piperidine derivatives with bromomethylbenzoate electrophiles in polar aprotic solvents (e.g., DMF) using LiH as a base to facilitate nucleophilic substitution .

Purification : Recrystallize the final product from methanol or ethanol after aqueous workup and filtration .

Structural Characterization

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify characteristic peaks for ester (C=O, ~1700 cm⁻¹), oxadiazole (C=N, ~1600 cm⁻¹), and piperidine (N-H, ~3300 cm⁻¹) .
  • 1H-NMR : Look for signals corresponding to the methyl ester (~3.8 ppm), piperidine protons (1.4–2.8 ppm), and cyclopropyl group (0.6–1.2 ppm) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks matching the molecular formula (e.g., [M+H]+ for C₂₂H₂₆N₃O₃) .

Biological Activity Assessment

Q. Q3. What methodologies are used to evaluate the antibacterial activity of this compound?

Answer:

  • Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains by measuring zone of inhibition .
  • MIC Determination : Use broth microdilution to quantify minimum inhibitory concentrations, typically in the range of 8–64 µg/mL for active derivatives .
  • Control Compounds : Compare with standard antibiotics (e.g., ciprofloxacin) to validate assay reliability .

Advanced Reaction Optimization

Q. Q4. How can reaction yields be improved during the coupling of piperidine and oxadiazole intermediates?

Answer: Key factors include:

  • Solvent Selection : DMF enhances nucleophilicity of piperidine derivatives compared to THF or acetonitrile .
  • Catalyst Use : LiH or NaH improves deprotonation efficiency, reducing side-product formation .
  • Temperature Control : Maintain 50–60°C to balance reaction rate and thermal decomposition risks .

Spectral Data Contradictions

Q. Q5. How should discrepancies in NMR spectra (e.g., unexpected splitting patterns) be resolved?

Answer:

  • Dynamic Effects : Check for restricted rotation in the piperidine or oxadiazole moieties causing splitting .
  • Impurity Analysis : Use HPLC to detect byproducts (e.g., unreacted intermediates) and optimize purification .
  • Computational Validation : Compare experimental spectra with DFT-predicted chemical shifts for key protons .

Stability and Degradation

Q. Q6. What conditions destabilize this compound, and how can degradation be monitored?

Answer:

  • pH Sensitivity : Avoid strong acids/bases to prevent ester hydrolysis or oxadiazole ring opening .
  • Light Exposure : Store in amber vials to mitigate photodegradation; monitor via UV-Vis spectroscopy .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C for most derivatives) .

Pharmacological Mechanism Proposals

Q. Q7. What in vitro assays are recommended to hypothesize its mechanism of action?

Answer:

  • Enzyme Inhibition : Screen against bacterial enoyl-ACP reductase or fungal lanosterol demethylase .
  • Receptor Binding : Use SPR or fluorescence polarization to assess interactions with microbial membrane proteins .
  • Cytotoxicity Testing : Evaluate against mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Computational Modeling

Q. Q8. How can molecular docking guide the design of analogs with enhanced activity?

Answer:

  • Target Selection : Dock into active sites of validated targets (e.g., E. coli DNA gyrase) using AutoDock Vina .
  • SAR Analysis : Modify cyclopropyl or benzoate substituents and predict binding affinities via scoring functions .
  • MD Simulations : Run 100-ns simulations to assess complex stability and identify critical interaction residues .

Regioselectivity Challenges

Q. Q9. How to address unintended regioselectivity during oxadiazole cyclization?

Answer:

  • Acid Catalysis : Use H₂SO₄ instead of HCl to favor 5-substituted oxadiazoles over 2-substituted isomers .
  • Microwave Assistance : Reduce reaction time (30 mins vs. 4 hrs) to minimize side-product formation .
  • Protecting Groups : Temporarily block reactive sites on the benzoate or piperidine moieties .

Scale-Up Feasibility

Q. Q10. What challenges arise when scaling synthesis from milligram to gram quantities?

Answer:

  • Exotherm Management : Use jacketed reactors to control temperature during exothermic steps (e.g., LiH addition) .
  • Solvent Recovery : Implement distillation systems for DMF reuse to reduce costs .
  • Purification Limits : Replace recrystallization with flash chromatography for higher throughput .

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